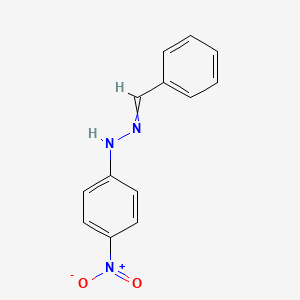

Benzaldehyde 4-nitrophenylhydrazone

Description

BenchChem offers high-quality Benzaldehyde 4-nitrophenylhydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde 4-nitrophenylhydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H11N3O2 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

N-(benzylideneamino)-4-nitroaniline |

InChI |

InChI=1S/C13H11N3O2/c17-16(18)13-8-6-12(7-9-13)15-14-10-11-4-2-1-3-5-11/h1-10,15H |

InChI Key |

NOIFWEYOLLHIMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Differential Solubility of Benzaldehyde 4-Nitrophenylhydrazone in Ethanol versus Water

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is paramount for its synthesis, purification, formulation, and biological assessment. This guide provides an in-depth technical exploration of the solubility of benzaldehyde 4-nitrophenylhydrazone, a compound of interest in various chemical and pharmaceutical research areas, in two common solvents: ethanol and water. We will delve into the underlying physicochemical principles that govern its differential solubility, present a robust experimental protocol for its quantitative determination, and discuss the expected outcomes and their implications.

Physicochemical Properties of Benzaldehyde 4-Nitrophenylhydrazone and Solvents

A molecule's structure and functional groups are the primary determinants of its physical properties, including solubility. Benzaldehyde 4-nitrophenylhydrazone is a moderately large organic molecule with distinct polar and non-polar regions. A comparison of its properties with those of ethanol and water provides the initial clues to its solubility behavior.

| Property | Benzaldehyde 4-Nitrophenylhydrazone | Ethanol | Water |

| Molecular Formula | C₁₃H₁₁N₃O₂ | C₂H₅OH | H₂O |

| Molecular Weight ( g/mol ) | 241.25 | 46.07 | 18.02 |

| Structure | Aromatic rings, hydrazone linkage, nitro group | Short alkyl chain with a hydroxyl group | Bent molecule with two hydrogen atoms and one oxygen atom |

| Polarity | Moderately polar | Polar | Highly polar |

| Hydrogen Bond Donor Count | 1 | 1 | 2 |

| Hydrogen Bond Acceptor Count | 4 | 1 | 1 |

Data for Benzaldehyde 4-nitrophenylhydrazone sourced from PubChem.

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" is a fundamental concept in chemistry that explains solubility based on the similarity of intermolecular forces between the solute and the solvent. The key intermolecular forces at play in this context are London dispersion forces, dipole-dipole interactions, and hydrogen bonds.

Polarity and Dipole Moments: Water is a highly polar molecule due to the large electronegativity difference between oxygen and hydrogen, resulting in a significant molecular dipole moment. Ethanol is also a polar molecule due to its hydroxyl (-OH) group, but the presence of the non-polar ethyl group (C₂H₅-) makes it less polar than water. Benzaldehyde 4-nitrophenylhydrazone possesses polar functional groups (the nitro group -NO₂ and the hydrazone moiety C=N-NH) that contribute to its overall polarity. However, the molecule is dominated by two aromatic rings, which are non-polar. This dual nature is crucial to understanding its solubility.

Hydrogen Bonding: Hydrogen bonding is a particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine). Both water and ethanol are capable of forming extensive hydrogen bond networks. Water can act as both a hydrogen bond donor (through its H atoms) and an acceptor (through its O atom). Similarly, ethanol can donate a hydrogen bond via its hydroxyl hydrogen and accept a hydrogen bond at its hydroxyl oxygen. Benzaldehyde 4-nitrophenylhydrazone has one hydrogen bond donor (the N-H group) and several acceptor sites (the nitrogen and oxygen atoms).

The interplay of these factors dictates the solubility. For a solute to dissolve, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Caption: Intermolecular interactions governing solubility.

Experimental Protocol for Solubility Determination

To quantitatively assess the solubility of benzaldehyde 4-nitrophenylhydrazone, a standardized experimental protocol is essential. The following method is a reliable approach for determining solubility in both ethanol and water.

Materials:

-

Benzaldehyde 4-nitrophenylhydrazone (high purity)

-

Ethanol (anhydrous, analytical grade)

-

Deionized water

-

Volumetric flasks (various sizes)

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of benzaldehyde 4-nitrophenylhydrazone into separate flasks for each solvent (ethanol and water).

-

Add a known volume of the respective solvent to each flask.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatically controlled environment (e.g., 25 °C) and stir vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of benzaldehyde 4-nitrophenylhydrazone of known concentrations in the respective solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Dilute the filtered saturated solution with the respective solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Data Analysis:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Caption: Experimental workflow for solubility determination.

Expected Results and Discussion

Based on the theoretical principles, a significant difference in the solubility of benzaldehyde 4-nitrophenylhydrazone in ethanol versus water is expected.

Expected Quantitative Solubility Data (Illustrative):

| Solvent | Expected Solubility (at 25 °C) |

| Ethanol | High (e.g., in the range of g/L) |

| Water | Very Low (e.g., in the range of µg/L to mg/L) |

Note: The value for water is consistent with data from PubChem, which indicates a solubility of <0.2 µg/mL at pH 7.4.[1]

Analysis of the Expected Differential Solubility:

-

In Ethanol: The ethanol molecule has a dual character that is highly compatible with benzaldehyde 4-nitrophenylhydrazone. The non-polar ethyl group of ethanol can interact favorably with the large, non-polar aromatic rings of the solute through London dispersion forces. Simultaneously, the polar hydroxyl group of ethanol can form hydrogen bonds with the N-H group and interact via dipole-dipole forces with the nitro and hydrazone moieties of the solute. This multifaceted interaction landscape facilitates the disruption of the solute's crystal lattice and its solvation, leading to high solubility. General literature on hydrazones confirms their solubility in organic solvents like ethanol.[1][2][3]

-

In Water: The highly polar and extensively hydrogen-bonded network of water presents a significant barrier to the dissolution of benzaldehyde 4-nitrophenylhydrazone. While the polar groups of the solute can have some favorable interactions with water molecules, the large, non-polar aromatic portions cannot effectively participate in the water's hydrogen-bonding network. The disruption of the strong water-water hydrogen bonds to accommodate the non-polar parts of the solute is energetically unfavorable, a phenomenon known as the hydrophobic effect. This leads to the very low solubility of benzaldehyde 4-nitrophenylhydrazone in water.

Conclusion and Implications

The differential solubility of benzaldehyde 4-nitrophenylhydrazone in ethanol and water is a direct consequence of the interplay between the molecular structures of the solute and the solvents, governed by the principle of "like dissolves like." The amphiphilic nature of ethanol, possessing both polar and non-polar characteristics, makes it an excellent solvent for this largely organic compound. In contrast, the highly polar and cohesive nature of water, coupled with the hydrophobic effect, results in extremely poor solubility.

For researchers and professionals in drug development, this knowledge is critical. The high solubility in ethanol suggests it is a suitable solvent for:

-

Synthesis and purification: Ethanol can be used as a reaction medium and for recrystallization to obtain a pure product.

-

Stock solution preparation: Concentrated stock solutions for in vitro assays can be readily prepared in ethanol.

Conversely, the poor aqueous solubility has significant implications for:

-

Biological testing: When introducing the compound into aqueous biological systems, precipitation may occur. The use of co-solvents or formulation strategies may be necessary.

-

Pharmacokinetics: Poor water solubility often correlates with challenges in absorption and bioavailability in vivo.

A thorough understanding and quantitative determination of solubility in relevant solvents are, therefore, indispensable first steps in the research and development pipeline for compounds like benzaldehyde 4-nitrophenylhydrazone.

References

-

PubChem. Benzaldehyde, 2-(4-nitrophenyl)hydrazone. National Center for Biotechnology Information. [Link]

-

Journal of Chemical & Engineering Data. Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Hydrazones: Synthesis, biological activity and their spectral characterization. [Link]

-

MDPI. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. [Link]

-

Indonesian Journal of Fundamental and Applied Chemistry. Synthesis and Characterization of Schiff Base Compound Benzaldehyde- 2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor. [Link]

-

PubChem. Phenylhydrazine. National Center for Biotechnology Information. [Link]

Sources

Structural Dynamics and Crystallographic Characterization of (E)-Benzaldehyde 4-nitrophenylhydrazone

[1]

Executive Summary

Benzaldehyde 4-nitrophenylhydrazone (B4NPH) is a Schiff base derivative formed by the condensation of benzaldehyde and 4-nitrophenylhydrazine. It crystallizes predominantly as the E-isomer (trans), stabilized by an extended

This compound is of significant interest due to its "push-pull" electronic structure , where the electron-donating hydrazone linkage interacts with the electron-withdrawing nitro group. This architecture dictates its supramolecular assembly, driving the formation of centrosymmetric dimers or infinite hydrogen-bonded chains in the solid state, often crystallizing in the Monoclinic P2₁/c space group.

Key Physicochemical Properties

| Property | Value | Source |

| Formula | C₁₃H₁₁N₃O₂ | PubChem/TCI |

| Molecular Weight | 241.25 g/mol | TCI Chemicals |

| Melting Point | 195–197 °C | Fisher Scientific / TCI |

| Crystal System | Monoclinic | CCDC / Acta Cryst.[1][2] |

| Space Group | P2₁/c (Standard polymorph) | CCDC 627676 |

| Color/Form | Yellow to Orange Needles | Experimental |

Synthesis and Crystal Growth Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis followed by a slow-evaporation recrystallization technique is required.

Reaction Mechanism

The synthesis proceeds via an acid-catalyzed nucleophilic addition-elimination reaction. The terminal amino group of 4-nitrophenylhydrazine attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form the imine (

Experimental Protocol

Reagents:

-

Benzaldehyde (10 mmol, 1.06 g) - Freshly distilled to remove benzoic acid.

-

4-Nitrophenylhydrazine (10 mmol, 1.53 g).

-

Ethanol (Absolute, 50 mL).

-

Glacial Acetic Acid (Catalytic, 5 drops).

Step-by-Step Workflow:

-

Dissolution: Dissolve 4-nitrophenylhydrazine in 30 mL of warm ethanol. If solubility is poor, add the acetic acid catalyst at this stage.

-

Addition: Add benzaldehyde (dissolved in 20 mL ethanol) dropwise to the hydrazine solution under constant stirring.

-

Reflux: Heat the mixture to reflux (80 °C) for 2–3 hours. The solution will darken to a deep yellow/orange.

-

Isolation: Cool the mixture to room temperature, then chill in an ice bath. The crude hydrazone will precipitate. Filter by vacuum suction and wash with cold ethanol.

-

Recrystallization (Critical for XRD):

-

Dissolve the crude solid in a minimum amount of hot ethanol or an ethanol/acetonitrile (3:1) mixture.

-

Filter the hot solution to remove insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature in a vibration-free environment.

-

Optional: For higher quality crystals, use the vapor diffusion method (solvent: ethanol, antisolvent: hexane).

-

Synthesis Workflow Diagram

Figure 1: Optimized synthesis and crystallization workflow for B4NPH.

Crystallographic Analysis

Molecular Conformation (E-Isomer)

The molecule adopts the (E)-configuration about the

-

Planarity: The entire molecule is essentially planar. The dihedral angle between the two phenyl rings is typically less than 10°, facilitated by the extended conjugation path:

-

Bond Lengths:

- : ~1.28 Å (Typical for imines).

- : ~1.37–1.39 Å (Indicating partial double bond character due to resonance).

- (Hydrazine-Phenyl): ~1.40 Å.

Supramolecular Architecture & Packing

The crystal packing is dominated by Hydrogen Bonding and

Hydrogen Bonding Network

The primary intermolecular interaction is the

-

Donor: The hydrazone

group. -

Acceptor: One of the oxygen atoms on the nitro group (

) of a neighboring molecule. -

Result: This interaction typically forms infinite head-to-tail chains running parallel to a crystallographic axis (often the b-axis in monoclinic settings).

-

Stacking

Because the molecule is planar, these chains stack in layers. The distance between the centroids of the aromatic rings in adjacent layers is typically 3.4–3.6 Å , providing significant stabilization energy and contributing to the material's high melting point.

Packing Logic Diagram

Figure 2: Supramolecular assembly hierarchy driven by N-H...O interactions and Pi-stacking.

Applications and Relevance

-

Non-Linear Optics (NLO): While the parent B4NPH often crystallizes in a centrosymmetric space group (P2₁/c), derivatives with chiral substituents or specific polymorphs can break symmetry. The "push-pull" nature (Donor-Bridge-Acceptor) leads to high molecular hyperpolarizability (

), making these materials candidates for Second Harmonic Generation (SHG) if non-centrosymmetric packing is achieved. -

Pharmaceutical Identification: Historically, this crystallization was used to identify benzaldehyde derivatives. The sharp melting point (195°C) and distinct crystal habit allow for rapid purity verification.

-

Antimicrobial Agents: The hydrazone linkage (

) is a pharmacophore associated with antimicrobial and antitubercular activity. The crystal structure reveals the accessibility of the nitrogen atoms for potential chelation with metal ions in biological systems.

References

-

TCI Chemicals. (2025). Benzaldehyde 4-Nitrophenylhydrazone - Product Specification & SDS. Retrieved from

-

Shan, S., et al. (2003).[4][5] Crystal structure of benzaldehyde 2,4-dinitrophenylhydrazone (Analogous structure analysis). Acta Crystallographica Section E.

-

Cambridge Crystallographic Data Centre (CCDC). (2006). Deposition Number 627676: Benzaldehyde, 2-(4-nitrophenyl)hydrazone.[2] Retrieved from

-

Fisher Scientific. (2025). Benzaldehyde 4-Nitrophenylhydrazone Properties. Retrieved from [1]

-

PubChem. (2025).[2] Benzaldehyde, 2-(4-nitrophenyl)hydrazone Compound Summary. National Library of Medicine. Retrieved from

Sources

- 1. Benzaldehyde 4-Nitrophenylhydrazone 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. Benzaldehyde, 2-(4-nitrophenyl)hydrazone | C13H11N3O2 | CID 6436771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

Thermodynamic stability of benzaldehyde 4-nitrophenylhydrazone

An In-Depth Technical Guide to the Thermodynamic Stability of Benzaldehyde 4-Nitrophenylhydrazone

Introduction: The Hydrazone Moiety in Modern Drug Discovery

Hydrazones, characterized by the azomethine group (–NHN=CH–), are a cornerstone of medicinal chemistry and drug development.[1] Their versatile structure allows for a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3] The hydrazone linker is particularly valuable in the design of hybrid drug molecules and prodrugs, owing to its straightforward synthesis and tunable hydrolytic stability.[2][4] Benzaldehyde 4-nitrophenylhydrazone, a specific derivative, serves as a model compound for understanding the fundamental principles that govern the stability of this critical pharmacophore.

A thorough understanding of a compound's thermodynamic stability is paramount in the journey from discovery to clinical application. It dictates shelf-life, formulation strategies, metabolic fate, and ultimately, the safety and efficacy of a potential therapeutic agent. This guide provides an in-depth analysis of the thermodynamic stability of benzaldehyde 4-nitrophenylhydrazone, offering a synthesis of experimental methodologies and computational insights for researchers, scientists, and drug development professionals.

Synthesis and Characterization: Establishing a Foundational Profile

The synthesis of benzaldehyde 4-nitrophenylhydrazone is a classic example of a condensation reaction. It proceeds via the nucleophilic addition of 4-nitrophenylhydrazine to the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule to form the stable hydrazone C=N double bond.[5][6] The reaction is typically catalyzed by a small amount of acid to facilitate protonation of the carbonyl oxygen, enhancing its electrophilicity.[7][8]

dot

Sources

- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discoveryjournals.org [discoveryjournals.org]

- 4. Hydrazone derivatives in agrochemical discovery and development [html.rhhz.net]

- 5. Benzaldehyde, (2,4-dinitrophenyl)hydrazone | 1157-84-2 | Benchchem [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of benzaldehyde 4-nitrophenylhydrazone from 4-nitrophenylhydrazine

<_ 2_0_1_4_5_2_0_8_3> ## Application Note: Synthesis and Characterization of Benzaldehyde 4-Nitrophenylhydrazone

Abstract

This comprehensive guide details the synthesis of benzaldehyde 4-nitrophenylhydrazone, a prominent derivative of hydrazone, through the condensation reaction of 4-nitrophenylhydrazine and benzaldehyde. This application note provides an in-depth exploration of the reaction mechanism, a meticulously validated experimental protocol, and thorough characterization of the final product. It is designed for researchers and professionals in organic synthesis and drug development, offering insights into the practical and theoretical aspects of hydrazone synthesis.

Introduction: The Significance of Hydrazones

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group.[1] This moiety imparts unique chemical properties that make them valuable intermediates and target molecules in organic synthesis. The reactivity of the carbon-nitrogen double bond and the nucleophilicity of the nitrogen atoms allow for a diverse range of chemical transformations.[1] Consequently, hydrazones are extensively studied for their roles as ligands in coordination chemistry, precursors to heterocyclic compounds, and as key components in the synthesis of biologically active molecules.[1][2]

The incorporation of a nitro group, as in benzaldehyde 4-nitrophenylhydrazone, can significantly influence the molecule's electronic properties and biological activity. Nitro-containing compounds are of great interest in medicinal chemistry, with applications as anticancer, antitubercular, and antiparasitic agents.[3][4] The nitro group can also serve as a key functional group in the development of hypoxia-activated prodrugs.[3][4] Furthermore, the synthesis of hydrazones via the reaction of aldehydes and ketones with reagents like 2,4-dinitrophenylhydrazine (Brady's reagent) has historically been a cornerstone of classical organic analysis for the identification of carbonyl compounds.[1] This application note will focus on a similar condensation reaction to synthesize benzaldehyde 4-nitrophenylhydrazone, a compound with potential applications in various research areas, including the development of novel therapeutic agents.[2]

Reaction Mechanism: An Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of benzaldehyde 4-nitrophenylhydrazone from 4-nitrophenylhydrazine and benzaldehyde proceeds through a well-established two-step mechanism: nucleophilic addition followed by elimination (dehydration).[1][5]

-

Protonation of the Carbonyl Oxygen: The reaction is typically catalyzed by a small amount of acid. The first step involves the protonation of the carbonyl oxygen of benzaldehyde. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The terminal nitrogen atom of 4-nitrophenylhydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the protonated benzaldehyde.[1][5] This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom of the former carbonyl group.

-

Dehydration: The intermediate then undergoes dehydration, where a molecule of water is eliminated.[1][5] This step is facilitated by the protonation of the hydroxyl group, turning it into a good leaving group (water). The removal of water drives the reaction towards the formation of the stable hydrazone product, which contains a carbon-nitrogen double bond.[1]

Figure 1. Reaction mechanism for the synthesis of benzaldehyde 4-nitrophenylhydrazone.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of benzaldehyde 4-nitrophenylhydrazone.

Materials and Equipment

| Reagent/Equipment | Specification |

| 4-Nitrophenylhydrazine | ≥98% purity |

| Benzaldehyde | ≥99% purity, freshly distilled |

| Ethanol | 95% |

| Glacial Acetic Acid | ACS grade |

| Erlenmeyer Flasks | 125 mL |

| Magnetic Stirrer & Stir Bar | - |

| Beakers | Various sizes |

| Graduated Cylinders | 10 mL, 50 mL |

| Buchner Funnel & Filter Flask | - |

| Filter Paper | Whatman No. 1 or equivalent |

| Melting Point Apparatus | - |

| Thin-Layer Chromatography (TLC) Plates | Silica gel 60 F254 |

| UV Lamp | 254 nm |

Synthesis Procedure

The following procedure is a solvent-based method, which has been shown to produce good to excellent yields.[6]

-

Preparation of the 4-Nitrophenylhydrazine Solution: In a 125 mL Erlenmeyer flask, dissolve 1.53 g (10 mmol) of 4-nitrophenylhydrazine in 30 mL of 95% ethanol. Gently warm the mixture on a magnetic stirrer hotplate if necessary to facilitate dissolution. Once dissolved, allow the solution to cool to room temperature.

-

Acid Catalyst Addition: To the 4-nitrophenylhydrazine solution, add 5 drops of glacial acetic acid. The acid acts as a catalyst to protonate the benzaldehyde, increasing its reactivity.[6]

-

Addition of Benzaldehyde: In a separate beaker, dissolve 1.06 g (1.0 mL, 10 mmol) of freshly distilled benzaldehyde in 10 mL of 95% ethanol.

-

Reaction Mixture: Slowly add the benzaldehyde solution to the 4-nitrophenylhydrazine solution while continuously stirring.

-

Precipitation: The formation of a yellow-orange precipitate, the benzaldehyde 4-nitrophenylhydrazone, should be observed within an hour.[6] Allow the reaction mixture to stand at room temperature for at least one hour to ensure complete precipitation. For optimal yield, the mixture can be cooled in an ice bath for 30 minutes.

-

Isolation of the Product: Collect the crude product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold 2 M hydrochloric acid, followed by cold distilled water, and finally with a small amount of cold 95% ethanol to remove any unreacted starting materials and impurities.[6]

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

Figure 2. Workflow for the synthesis of benzaldehyde 4-nitrophenylhydrazone.

Purification by Recrystallization

For obtaining a highly pure product suitable for analytical characterization, recrystallization from ethanol is recommended.

-

Dissolution: Dissolve the crude, dried product in a minimum amount of hot 95% ethanol in an Erlenmeyer flask.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

-

Collection: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals thoroughly.

Characterization of the Product

Thorough characterization is essential to confirm the identity and purity of the synthesized benzaldehyde 4-nitrophenylhydrazone.

| Technique | Expected Result | Reference |

| Appearance | Yellow-orange crystalline solid | [7] |

| Melting Point | ~220-222 °C (literature values may vary) | [8] |

| Thin-Layer Chromatography (TLC) | A single spot with a distinct Rf value (e.g., in a 1:1 ethyl acetate:hexane solvent system). | [1] |

| FT-IR (KBr, cm⁻¹) | ~3284 (N-H stretch), ~3097 (Aromatic C-H stretch), ~1618 (C=N stretch), ~1516 & ~1329 (NO₂ asymmetric & symmetric stretch) | [7][9] |

| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to aromatic protons and the imine proton. | [10] |

| ¹³C NMR (CDCl₃, δ ppm) | Signals for aromatic carbons and the imine carbon. | [11] |

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12][13]

-

Ventilation: Conduct the experiment in a well-ventilated fume hood.[12]

-

Handling of Reagents:

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Ensure accurate molar equivalents of reactants. Allow for sufficient reaction time. |

| Loss of product during washing. | Use minimal amounts of cold washing solvents. | |

| Oily Product/Failure to Crystallize | Presence of impurities. | Ensure the purity of starting materials, especially benzaldehyde. Recrystallize the product. |

| Broad Melting Point Range | Impure product. | Recrystallize the product until a sharp melting point is obtained. |

Conclusion

The synthesis of benzaldehyde 4-nitrophenylhydrazone via the acid-catalyzed condensation of 4-nitrophenylhydrazine and benzaldehyde is a robust and reliable method for producing this valuable compound. The detailed protocol and characterization data provided in this application note serve as a comprehensive resource for researchers in organic and medicinal chemistry. The principles and techniques described herein are broadly applicable to the synthesis of other hydrazone derivatives, which continue to be a promising class of compounds in drug discovery and materials science.

References

-

Discovery Scientific Society. Synthesis and Spectroscopic Studies of Dichloro p-Nitrophenyl Hydrazones. Available from: [Link].

-

Techno PharmChem. 4 – NITRO BENZALDEHYDE MATERIAL SAFETY DATA SHEET. Available from: [Link].

-

YouTube. Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine | Organic Chemistry Explained. (2025-08-04). Available from: [Link].

-

ACG Publications. Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities. (2022-10-17). Available from: [Link].

-

Books. 4.1.2.5. Synthesis of Dibenzalacetone 2,4-Dinitrophenylhydrazone | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link].

-

ResearchGate. Synthesis, growth and characterization of 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone single crystals. (2025-08-10). Available from: [Link].

-

MDPI. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. (2024-11-15). Available from: [Link].

-

PubChem. Benzaldehyde 2,4-Dinitrophenylhydrazone | C13H10N4O4 | CID 9566364. Available from: [Link].

-

PrepChem.com. Preparation of 4-nitrobenzaldehyde. Available from: [Link].

-

Organic Syntheses Procedure. p-NITROBENZALDEHYDE. Available from: [Link].

-

YouTube. Draw the structure of 2,4- Dinitrophenylhydrazone of Benzaldehyde/ Brady's reagent/ Mechanism/. (2020-09-29). Available from: [Link].

-

ResearchGate. IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol. Available from: [Link].

-

Indonesian Journal of Fundamental and Applied Chemistry. Synthesis and Characterization of Schiff Base Compound Benzaldehyde-2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor. (2025-10-29). Available from: [Link].

-

Organic Syntheses Procedure. 2,4-Dinitrophenylhydrazine. Available from: [Link].

-

NIST WebBook. Benzaldehyde, 2-methyl-, (2,4-dinitrophenyl)hydrazone. Available from: [Link].

-

Texas Tech University Libraries. STRUCTURE AND REACTIVITY OF THE 2,4-DINITROPHENYLHYDRAZINES. Available from: [Link].

-

PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022-06-05). Available from: [Link].

-

MDPI. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. Available from: [Link].

-

PMC. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. (2023-01-13). Available from: [Link].

-

ResearchGate. Benzaldehyde 2,4-dinitrophenylhydrazone | Request PDF. (2025-08-06). Available from: [Link].

-

University of Groningen research portal. Discovery, Characterization and Application of Nitroreductases for Pharmaceutical Synthesis. (2024-11-04). Available from: [Link].

Sources

- 1. Benzaldehyde, (2,4-dinitrophenyl)hydrazone | 1157-84-2 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. discoveryjournals.org [discoveryjournals.org]

- 7. ijfac.unsri.ac.id [ijfac.unsri.ac.id]

- 8. acgpubs.org [acgpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Benzaldehyde 2,4-Dinitrophenylhydrazone | C13H10N4O4 | CID 9566364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. technopharmchem.com [technopharmchem.com]

Application Note: A Protocol for the Purification of Benzaldehyde 4-Nitrophenylhydrazone via Recrystallization

Abstract

This application note provides a comprehensive guide to the purification of benzaldehyde 4-nitrophenylhydrazone, a common derivative used in analytical and synthetic chemistry. The protocol is centered on the technique of recrystallization, a fundamental method for purifying solid organic compounds. We delve into the theoretical principles of solvent selection, present a detailed, step-by-step experimental protocol, and offer insights into process validation and troubleshooting. The causality behind each experimental choice is explained to provide researchers with a deep, functional understanding of the purification process. This guide is intended for researchers, chemists, and drug development professionals who require high-purity hydrazone derivatives for their work.

Guiding Principles: The Science of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent. An ideal recrystallization solvent will exhibit the following characteristics:

-

High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

-

Low Solvency at Low Temperatures: The compound should be poorly soluble in the same solvent at low temperatures (e.g., 0-4 °C).

-

Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (so they are removed with the mother liquor).

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

-

Inertness: The solvent must not react with the compound being purified.

The process leverages these principles by dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, leaving the impurities behind in the solvent.

Compound Profile: Benzaldehyde 4-Nitrophenylhydrazone

Benzaldehyde 4-nitrophenylhydrazone is formed via a condensation reaction between benzaldehyde and 4-nitrophenylhydrazine.

-

Structure: The molecule contains two aromatic rings, a polar nitro group (-NO₂), and a hydrazone linkage (-C=N-NH-).

-

Polarity: The presence of the nitro group and the polar C=N and N-H bonds makes the molecule moderately polar. This polarity is a key determinant in solvent selection.

-

Solubility: Based on the "like dissolves like" principle, the compound is expected to have low solubility in non-polar solvents (like hexanes) and higher solubility in polar protic or aprotic solvents. It is known to be soluble in organic solvents like ethanol and acetone, with low solubility in water.[1]

Solvent System Selection

The choice of solvent is the most critical parameter in a successful recrystallization. For benzaldehyde 4-nitrophenylhydrazone, polar solvents are the primary candidates.

Primary Recommendation: Ethanol (95%)

Ethanol is an excellent first choice for recrystallizing many phenylhydrazone derivatives.[2] It is a polar protic solvent that is effective at dissolving the compound when hot but allows for good crystal recovery upon cooling. It is also relatively inexpensive, has a convenient boiling point (78 °C), and is easily removed from the final product.

Alternative Solvents and Systems

If ethanol does not provide optimal results (e.g., poor recovery or oiling out), other solvents or mixed-solvent systems can be explored.

| Solvent System | Boiling Point (°C) | Polarity | Rationale & Safety Considerations |

| Methanol | 65 °C | Polar Protic | Similar to ethanol but more volatile. Can sometimes lead to solvate formation.[2] |

| Ethyl Acetate | 77 °C | Polar Aprotic | A good solvent for moderately polar compounds. Less polar than ethanol. |

| Acetonitrile | 82 °C | Polar Aprotic | Can be effective for highly soluble or oily products. |

| Ethyl Acetate / Hexane | Variable | Mixed Polarity | A powerful mixed-solvent system. The compound is dissolved in the minimum amount of hot ethyl acetate, and hexane (an anti-solvent) is added dropwise until the solution becomes faintly cloudy (the point of saturation). Reheating to clarify followed by slow cooling can yield excellent crystals. |

Protocol: Small-Scale Solvent Screening

Before committing to a bulk recrystallization, perform a small-scale test:

-

Place ~20 mg of the crude solid into a small test tube.

-

Add the candidate solvent dropwise at room temperature. A good solvent will not dissolve the solid readily.

-

Heat the mixture in a water bath. The solid should dissolve completely. If it doesn't, add more solvent dropwise until it does.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath.

-

Observe the formation of crystals. A successful test will show a significant amount of crystalline precipitate.

Comprehensive Purification Protocol

This protocol details the purification of benzaldehyde 4-nitrophenylhydrazone using 95% ethanol.

Step 1: Dissolution

-

Place the crude benzaldehyde 4-nitrophenylhydrazone solid in an Erlenmeyer flask of appropriate size (the flask should not be more than half full).

-

Add a boiling chip to the flask to ensure smooth boiling.

-

On a hot plate in a fume hood, add a small portion of 95% ethanol and begin to heat the mixture to a gentle boil.

-

Continue adding hot ethanol in small portions, swirling the flask after each addition, until the solid has just completely dissolved. Causality: Using the minimum volume of hot solvent is crucial for creating a saturated solution, which maximizes the yield upon cooling. Excess solvent will keep more of the product dissolved at low temperatures, reducing recovery.

Step 2: Hot Filtration (If Necessary)

-

If any insoluble impurities (e.g., dust, sand, or insoluble byproducts) are visible in the hot solution, they must be removed.

-

Pre-heat a funnel with a small piece of fluted filter paper by placing it over a second, clean Erlenmeyer flask containing a small amount of boiling solvent.

-

Quickly and carefully pour the hot solution through the pre-heated funnel. Causality: This step must be performed quickly, and the apparatus must be kept hot to prevent the desired compound from crystallizing prematurely on the filter paper.

Step 3: Crystallization

-

Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.

-

Once the flask has reached room temperature and crystal growth appears to have stopped, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal recovery.

Step 4: Isolation

-

Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

-

Wash the crystals with a small amount of ice-cold 95% ethanol. Causality: The wash solvent must be cold to minimize the dissolution of the purified crystals while still washing away the impurity-laden mother liquor.

-

Continue to draw air through the crystals on the filter for several minutes to help dry them.

Step 5: Drying

-

Transfer the crystals from the filter paper to a pre-weighed watch glass.

-

Dry the crystals to a constant weight. This can be done by air drying or, more efficiently, in a vacuum oven at a temperature well below the compound's melting point.

Sources

Systematic Optimization of TLC Mobile Phase for the Analysis of Benzaldehyde 4-Nitrophenylhydrazone

An Application Note for Researchers and Drug Development Professionals

Abstract: This application note provides a comprehensive, field-proven protocol for the systematic optimization of the mobile phase for the Thin-Layer Chromatography (TLC) analysis of Benzaldehyde 4-Nitrophenylhydrazone. This compound, a common derivative in synthetic and analytical chemistry, is often synthesized via the condensation of benzaldehyde and 4-nitrophenylhydrazine. Effective chromatographic separation is crucial for monitoring reaction progress and assessing product purity. This guide moves beyond a simple recitation of steps to explain the underlying principles of chromatographic separation, empowering researchers to logically troubleshoot and adapt the methodology for other hydrazone systems. We present a systematic workflow, detailed experimental protocols, and data interpretation guidelines to achieve optimal separation with ideal Retention Factor (Rf) values.

The Scientific Imperative for TLC Optimization

In organic synthesis, the ability to quickly and accurately assess the composition of a reaction mixture is paramount. Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and powerful technique for this purpose.[1][2] For reactions such as the formation of hydrazones—a classic method for the characterization of aldehydes and ketones known as the Brady's test—TLC is indispensable.[3][4] The product, Benzaldehyde 4-nitrophenylhydrazone, must be clearly resolved from the starting materials, benzaldehyde and 4-nitrophenylhydrazine, to confirm reaction completion and identify any impurities.

The success of this separation hinges almost entirely on the choice of the mobile phase.[5] The mobile phase, a solvent or solvent mixture, travels up the stationary phase (typically silica gel) by capillary action, carrying the sample components with it.[6][7] The principle of separation is based on the differential partitioning of the components between the polar stationary phase and the mobile phase.[8] A poorly chosen mobile phase can lead to misleading results, such as co-elution of spots or poor resolution, making it impossible to judge the reaction's status. This guide provides a logical, structured approach to selecting and refining the mobile phase to achieve clear, reproducible, and informative chromatograms.

Foundational Principles: Polarity, Retention, and Resolution

The entire process of TLC mobile phase optimization is governed by the principle of "like dissolves like" and the competitive interactions between the analytes, the stationary phase, and the mobile phase.

-

Stationary Phase: We use silica gel (SiO₂) plates, a highly polar stationary phase due to the presence of surface silanol groups (Si-OH).[9] Polar molecules in the sample mixture will interact strongly with these groups via hydrogen bonding and dipole-dipole interactions, causing them to adsorb more strongly and travel shorter distances up the plate.[9]

-

Analyte Polarity:

-

Benzaldehyde: An aromatic aldehyde with moderate polarity.

-

4-Nitrophenylhydrazine: Considerably more polar than benzaldehyde due to the presence of the N-H bonds in the hydrazine moiety and the highly polar nitro group (-NO₂), both of which can engage in hydrogen bonding.

-

Benzaldehyde 4-Nitrophenylhydrazone: The product's polarity is intermediate. The formation of the imine (C=N) bond consumes the polar N-H group of the hydrazine, reducing its hydrogen-bonding capability. However, the molecule retains the polar nitro group and the polar C=N bond, making it more polar than benzaldehyde but less polar than 4-nitrophenylhydrazine.

-

-

Mobile Phase Polarity: The mobile phase's role is to elute, or move, the compounds up the plate. Its polarity is the primary variable we will adjust.

-

A less polar mobile phase will not effectively compete with the silica for the polar analytes. Consequently, polar compounds will remain strongly adsorbed to the stationary phase, resulting in low Retention Factor (Rf) values.[10]

-

A more polar mobile phase will have a stronger affinity for the polar analytes, displacing them from the stationary phase and carrying them further up the plate, leading to high Rf values.[10]

-

-

The Retention Factor (Rf): The Rf value quantifies the movement of an analyte and is the cornerstone of TLC analysis.[11] It is a ratio, calculated as:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [12][13]

An ideal Rf value for the compound of interest lies between 0.3 and 0.7, as this range typically provides the best separation from other components.[10] An Rf below 0.2 or above 0.8 suggests the mobile phase polarity is not optimal for that component.[9]

Systematic Workflow for Mobile Phase Optimization

The optimization process is not random guesswork but a logical, iterative procedure. The goal is to find a solvent system that provides a target Rf of ~0.4-0.5 for the product (Benzaldehyde 4-nitrophenylhydrazone) while maximizing the separation (ΔRf) from the starting materials.

Figure 1: A systematic workflow for the iterative optimization of the TLC mobile phase.

Detailed Experimental Protocols

4.1 Materials and Reagents

-

TLC Plates: Silica gel 60 F₂₅₄ on aluminum backing

-

Analytes: Benzaldehyde, 4-Nitrophenylhydrazine, Benzaldehyde 4-nitrophenylhydrazone (previously synthesized and purified, or a sample from the reaction mixture)

-

Solvents (HPLC Grade): Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

-

Equipment: 100 mL beakers or Erlenmeyer flasks (for developing chambers), watch glasses (as lids), capillary tubes for spotting, pencil, ruler, UV lamp (254 nm), fume hood.

4.2 Protocol 1: Preparation of Solutions

-

Prepare ~1 mg/mL solutions of benzaldehyde, 4-nitrophenylhydrazine, and the benzaldehyde 4-nitrophenylhydrazone product in a suitable solvent like ethyl acetate or dichloromethane.

-

Label each vial clearly. These will be your standard solutions for spotting.

4.3 Protocol 2: TLC Plate Preparation and Development

-

Chamber Saturation: Pour the chosen mobile phase into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside, wetting it with the solvent, to saturate the chamber atmosphere with solvent vapors. Cover with a watch glass and let it equilibrate for at least 10-15 minutes. This is critical for reproducible Rf values.

-

Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark small tick marks for each sample lane.

-

Spotting: Using a capillary tube, apply a small spot of each solution to its designated tick mark on the origin line.

-

Lane 1: Benzaldehyde (Starting Material 1)

-

Lane 2: 4-Nitrophenylhydrazine (Starting Material 2)

-

Lane 3: Co-spot (apply both starting materials and the product to the same spot to see their relative positions)

-

Lane 4: Benzaldehyde 4-nitrophenylhydrazone (Product/Reaction Mixture)

-

-

Development: Carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate by capillary action.[9]

-

Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

-

Visualization: Allow the plate to dry completely in a fume hood. Visualize the spots under a UV lamp at 254 nm. The aromatic compounds will appear as dark spots against a fluorescent background. Circle the spots lightly with a pencil.

-

Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each component.[14]

Data-Driven Optimization Strategy and Results

The key to optimization is to systematically vary the polarity of the mobile phase, typically by adjusting the ratio of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).

Step 1: Initial Screening (80:20 Hexane:Ethyl Acetate) Begin with a relatively non-polar system. This establishes a baseline and indicates the direction for adjustment.

Step 2: Iterative Refinement Based on the results of the initial screen, adjust the solvent ratio. The goal is to "pull" the less polar spots (benzaldehyde, product) further up the plate while ensuring the most polar spot (4-nitrophenylhydrazine) also moves off the baseline, resulting in clear separation of all three components.

Table 1: Mobile Phase Optimization Data for Benzaldehyde 4-Nitrophenylhydrazone

| Trial | Mobile Phase (Hexane:EtOAc) | Benzaldehyde (Rf) | 4-Nitrophenylhydrazine (Rf) | Product (Rf) | Observations |

| 1 | 90:10 | 0.55 | 0.02 | 0.15 | System is not polar enough. The product and hydrazine are barely moving off the baseline. Poor separation. |

| 2 | 80:20 | 0.75 | 0.08 | 0.31 | Getting closer. The product has a decent Rf, but the hydrazine is still too low. Benzaldehyde is a bit high. |

| 3 | 70:30 | 0.85 | 0.20 | 0.48 | Optimal Separation. The product has an ideal Rf value. Excellent separation (ΔRf) from both starting materials. |

| 4 | 60:40 | 0.92 | 0.35 | 0.65 | System is becoming too polar. All spots are moving high on the plate, reducing the separation window. |

| 5 | 50:50 | 0.96 | 0.51 | 0.79 | System is too polar. All spots are compressed near the solvent front, leading to poor resolution.[10] |

Interpretation of Results: As demonstrated in Table 1, increasing the proportion of the polar solvent (ethyl acetate) increases the Rf values for all compounds. The 70:30 Hexane:Ethyl Acetate mixture provides the best balance, yielding an ideal Rf for the product and maximizing the separation distance from both the highly retained 4-nitrophenylhydrazine and the fast-moving benzaldehyde.

Figure 2: The condensation reaction forming the target analyte.

Conclusion and Best Practices

Through a systematic and logical approach, the optimal mobile phase for the separation of Benzaldehyde 4-Nitrophenylhydrazone from its precursors on silica gel TLC was determined to be 70:30 Hexane:Ethyl Acetate . This solvent system provides excellent resolution and places the product at an ideal Rf value of approximately 0.48, facilitating accurate reaction monitoring and purity assessment.

Key Takeaways for Robust TLC Analysis:

-

Always co-spot: A co-spot lane is the most reliable way to confirm the identity of spots in your reaction mixture relative to your standards.[11]

-

Saturate your chamber: Failure to saturate the developing chamber is a primary source of non-reproducible Rf values.

-

Start with a standard system: A hexane/ethyl acetate gradient is a versatile starting point for a wide range of compounds of moderate polarity.[5]

-

Think logically about polarity: Understand the relative polarities of your compounds to make intelligent adjustments to the mobile phase. Do not change variables randomly.

This optimized protocol serves as a reliable method for the routine analysis of this specific hydrazone and as a foundational template for developing robust TLC methods for other derivatization reactions.

References

-

Thin Layer Chromatography (TLC) . University of Toronto. Available at: [Link]

-

Calculating retention factors for TLC . Khan Academy. Available at: [Link]

-

Understanding RF Values in Thin Layer Chromatography (TLC) . Oreate AI Blog. Available at: [Link]

-

Principle behind brady's test . Filo. Available at: [Link]

-

Complete Guide to Thin Layer Chromatography Sample Preparation . Organomation. Available at: [Link]

-

Retardation factor . Wikipedia. Available at: [Link]

-

The Retention Factor . Chemistry LibreTexts. Available at: [Link]

-

Thin Layer Chromatography . Chemistry LibreTexts. Available at: [Link]

-

Thin Layer Chromatography: Principle, Parts, Steps, Uses . Microbe Notes. Available at: [Link]

-

Mobile Phase of Thin Layer Chromatography . Oreate AI Blog. Available at: [Link]

-

Thin Layer Chromatography Principle . BYJU'S. Available at: [Link]

-

CHEMICAL IMPORTANCE OF BRADY'S REAGENT . IJRPC. Available at: [Link]

-

TLC Fundamentals – Stationary & mobile phase choice . Interchim. Available at: [Link]

-

Thin Layer Chromatography . Amrita Vishwa Vidyapeetham. Available at: [Link]

-

addition-elimination reactions of aldehydes and ketones . Chemguide. Available at: [Link]

-

Use of 2,4-DNP (Brady's reagent) . YouTube. Available at: [Link]

-

Thin Layer Chromatography (TLC) . University of Colorado Boulder. Available at: [Link]

-

Thin layer chromatography . PubMed. Available at: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Principle behind bradys test | Filo [askfilo.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. microbenotes.com [microbenotes.com]

- 7. iitg.ac.in [iitg.ac.in]

- 8. byjus.com [byjus.com]

- 9. organomation.com [organomation.com]

- 10. Home Page [chem.ualberta.ca]

- 11. Retardation factor - Wikipedia [en.wikipedia.org]

- 12. Khan Academy [khanacademy.org]

- 13. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Application Note & Protocol: Synthesis and Characterization of Benzaldehyde-4-nitrophenylhydrazone

Abstract: This document provides a comprehensive guide for the derivatization of benzaldehyde with 4-nitrophenylhydrazine to synthesize benzaldehyde-4-nitrophenylhydrazone. This reaction is a classic example of a condensation reaction, specifically the formation of a hydrazone, which is widely used in organic chemistry for the identification and characterization of aldehydes and ketones.[1] This guide details the underlying reaction mechanism, a step-by-step synthesis protocol, purification techniques, and methods for spectroscopic characterization of the product. Safety protocols and handling precautions for all reagents are also thoroughly addressed. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction and Scientific Background

Hydrazone derivatives are a significant class of organic compounds characterized by the >C=N-NH- functional group.[2] Their synthesis is a cornerstone of organic chemistry, primarily serving as a qualitative test for aldehydes and ketones. The reaction of an aldehyde or ketone with a substituted hydrazine, such as 4-nitrophenylhydrazine, typically results in the formation of a brightly colored crystalline solid with a sharp melting point, facilitating the identification of the original carbonyl compound.[3]

Beyond their role in qualitative analysis, hydrazones are of considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties.[2] The derivatization of benzaldehyde with 4-nitrophenylhydrazine serves as an excellent model system for understanding hydrazone formation.

Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of benzaldehyde-4-nitrophenylhydrazone from benzaldehyde and 4-nitrophenylhydrazine proceeds via a two-step nucleophilic addition-elimination mechanism, which is typically acid-catalyzed.[3][4]

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of 4-nitrophenylhydrazine on the electrophilic carbonyl carbon of benzaldehyde.[5][6] This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

-

Proton Transfer: A proton transfer follows the initial attack, leading to a neutral carbinolamine intermediate.

-

Dehydration: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of the stable hydrazone product, characterized by a carbon-nitrogen double bond (C=N).[5][6]

Safety and Handling Precautions

Prior to commencing any experimental work, it is crucial to review the Safety Data Sheets (SDS) for all chemicals involved. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be conducted within a certified chemical fume hood.

| Chemical | Hazards | Handling Precautions |

| Benzaldehyde | Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects.[7] | Keep away from heat, sparks, and open flames.[7] Use in a well-ventilated area.[7] Avoid contact with skin, eyes, and clothing.[7] |

| 4-Nitrophenylhydrazine | Explosive; risk of explosion by shock, friction, fire or other sources of ignition. Toxic if swallowed. Irritating to eyes, respiratory system and skin. | Avoid all personal contact, including inhalation.[8] Keep away from heat and sources of ignition.[8] Handle with non-sparking tools.[8] |

| Ethanol | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep container tightly closed and in a well-ventilated place. Keep away from sources of ignition. |

| Glacial Acetic Acid | Flammable liquid and vapor. Causes severe skin burns and eye damage. | Wear protective gloves, clothing, and eye/face protection. Use only outdoors or in a well-ventilated area. |

Emergency Procedures:

-

Skin Contact: Immediately wash with plenty of soap and water.[9] Remove contaminated clothing.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]

Experimental Protocol: Synthesis of Benzaldehyde-4-nitrophenylhydrazone

This protocol details the synthesis of benzaldehyde-4-nitrophenylhydrazone on a laboratory scale.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| Benzaldehyde | C₇H₆O | 106.12 | 0.53 g (0.5 mL, 5.0 mmol) |

| 4-Nitrophenylhydrazine | C₆H₇N₃O₂ | 153.14 | 0.77 g (5.0 mmol) |

| Ethanol (95%) | C₂H₅OH | 46.07 | 20 mL |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops |

Equipment

-

50 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Graduated cylinders

-

Buchner funnel and filter flask

-

Filter paper

-

Melting point apparatus

Step-by-Step Procedure

-

Dissolution of 4-Nitrophenylhydrazine: In a 50 mL round-bottom flask, dissolve 0.77 g (5.0 mmol) of 4-nitrophenylhydrazine in 15 mL of 95% ethanol. Gentle warming may be required to facilitate dissolution.

-

Addition of Benzaldehyde: To the solution of 4-nitrophenylhydrazine, add 0.53 g (0.5 mL, 5.0 mmol) of benzaldehyde.

-

Acid Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.[10]

-

Reaction under Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or water bath.[11] Maintain the reflux for approximately 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization of the Product: After the reflux period, allow the reaction mixture to cool slowly to room temperature. The product, benzaldehyde-4-nitrophenylhydrazone, should precipitate as a colored solid. To maximize the yield, the flask can be placed in an ice bath for 15-20 minutes.

-

Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[10] Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.[10]

-

Drying: Allow the product to air dry on the filter paper, then transfer it to a watch glass and dry in a desiccator or a vacuum oven at a low temperature.

-

Yield Determination: Weigh the dried product and calculate the percentage yield.

Caption: Experimental workflow for the synthesis and purification of benzaldehyde-4-nitrophenylhydrazone.

Purification: Recrystallization

The crude product can be purified by recrystallization to obtain a product with high purity and a sharp melting point.

Solvent Selection

Ethanol is often a suitable solvent for the recrystallization of hydrazones.[12] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10]

Recrystallization Procedure

-

Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of the recrystallization solvent (e.g., ethanol).

-

Heating: Gently heat the mixture on a hot plate to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.[10]

-

Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more pure crystals. Subsequently, place the flask in an ice bath to complete the crystallization process.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.

Characterization of Benzaldehyde-4-nitrophenylhydrazone

The identity and purity of the synthesized product should be confirmed using various analytical techniques.

Melting Point Determination

A sharp melting point is indicative of a pure compound. The literature melting point for benzaldehyde-4-nitrophenylhydrazone is approximately 237 °C.[1] A broad or depressed melting point suggests the presence of impurities.

Spectroscopic Analysis

Spectroscopic methods provide structural confirmation of the synthesized hydrazone.

FT-IR spectroscopy is used to identify the key functional groups in the molecule. The formation of the hydrazone is confirmed by the appearance of a C=N stretching vibration and the disappearance of the C=O stretch from benzaldehyde and the N-H stretches from the hydrazine.[2]

| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

| N-H stretch | ~3300-3200 | Confirms the presence of the secondary amine in the hydrazone linkage. A shift from the starting hydrazine is expected.[11] |

| C=N stretch (azomethine) | ~1620-1580 | Confirms the formation of the hydrazone double bond.[11] |

| NO₂ asymmetric stretch | ~1550-1500 | Indicates the presence of the nitro group. |

| NO₂ symmetric stretch | ~1350-1300 | Indicates the presence of the nitro group. |

| C=O stretch (aldehyde) | ~1700 | Absence of this peak confirms the complete reaction of the starting material, benzaldehyde. |

¹H and ¹³C NMR spectroscopy can be used for a detailed structural elucidation of the product.[13][14] The spectra should be consistent with the structure of benzaldehyde-4-nitrophenylhydrazone.

-

¹H NMR: Expect signals corresponding to the aromatic protons on both benzene rings and the azomethine proton (-CH=N-). The chemical shift of the azomethine proton is typically downfield. The N-H proton will also be present, often as a broad singlet.

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms in the aromatic rings and a characteristic signal for the azomethine carbon (-CH=N-).

The synthesized hydrazone is a highly conjugated system, which results in strong absorption in the UV-Vis region. The spectrum typically shows intense absorption bands corresponding to π → π* and n → π* electronic transitions.[11] The maximum absorption wavelength (λ_max) can be used for quantitative analysis if required.

Caption: Simplified reaction mechanism for the formation of benzaldehyde-4-nitrophenylhydrazone.

Conclusion

The derivatization of benzaldehyde with 4-nitrophenylhydrazine is a robust and reliable method for the synthesis of benzaldehyde-4-nitrophenylhydrazone. The procedure outlined in this application note provides a straightforward pathway to obtaining a high-purity product. The described characterization techniques, including melting point determination, FT-IR, NMR, and UV-Vis spectroscopy, are essential for confirming the identity and purity of the synthesized compound. Adherence to the specified safety precautions is paramount for the safe execution of this protocol.

References

- BenchChem. (2025). Technical Support Center: Hydrazone Formation and Purification. [Online PDF].

- Techno PharmChem. (n.d.). 4 – NITRO BENZALDEHYDE MATERIAL SAFETY DATA SHEET.

- BenchChem. (2025). Spectroscopic Analysis of Novel Hydrazide-Hydrazone Derivatives: A Technical Guide.

- Nenitzescu, C. D., & Solomonica, E. (n.d.). Organic Syntheses Procedure.

- Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. (2025). ACS Omega.

- Musyrifah, A., Hidayati, N., & Yuliasari, N. (2025). Synthesis and Characterization of Schiff Base Compound Benzaldehyde-2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor. Indonesian Journal of Fundamental and Applied Chemistry, 10(3), 198-205.

- Brainly.com. (2024). Write the mechanism by which the reaction between benzaldehyde and 2,4-dinitrophenylhydrazine can be.

- Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. (n.d.). PMC.

- Musyrifah, A., Hidayati, N., & Yuliasari, N. (2025). Synthesis and Characterization of Schiff Base Compound Benzaldehyde-2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor.

- ChemicalBook. (n.d.). Benzaldehyde - Safety Data Sheet.

- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - Benzaldehyde 2,4-Dinitrophenylhydrazone.

- Organic Chemistry Explained. (2025). Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine. YouTube.

- CymitQuimica. (2023). 4-Nitrophenylhydrazine Safety Data Sheet.

- ResearchGate. (2020). How to purify hydrazone?.

- Experimental No. (14) Derivatives of carbonyl compounds. (2021).

- Chemguide. (n.d.). addition-elimination reactions of aldehydes and ketones.

- Chegg. (2021). Write the mechanism of the reaction of benzaldehyde with 2,4-dinitrophenyl hydrazine.

- Sapkota, K. R., Kumari, S., Alam, Z., & Faizi, M. S. H. (2024). Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study. Bhairahawa Campus Journal, 7(1).

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chegg.com [chegg.com]

- 5. brainly.com [brainly.com]

- 6. youtube.com [youtube.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. technopharmchem.com [technopharmchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijfac.unsri.ac.id [ijfac.unsri.ac.id]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Application Note: Unveiling Molecular Structure through Vibrational Spectroscopy: FTIR Analysis of the C=N Bond in Benzaldehyde 4-Nitrophenylhydrazone

Abstract

This application note provides a comprehensive guide to the analysis of the carbon-nitrogen double bond (C=N) in benzaldehyde 4-nitrophenylhydrazone using Fourier-Transform Infrared (FTIR) spectroscopy. Hydrazones are a critical class of compounds in medicinal chemistry, and understanding their structural features is paramount for drug design and development. This document outlines the theoretical underpinnings, detailed experimental protocols for sample preparation and analysis, and a thorough interpretation of the resulting FTIR spectrum. We will focus on identifying the characteristic vibrational frequency of the C=N bond and understanding the influence of the molecular structure on its spectral position.

Introduction: The Significance of the C=N Bond in Hydrazones

Hydrazones are organic compounds characterized by the >C=N-NH- functional group. They are synthesized through the condensation reaction of aldehydes or ketones with hydrazines. The imine (C=N) linkage is a key structural feature that imparts a range of biological activities to these molecules, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. The electronic environment of the C=N bond, influenced by the substituent groups on both the carbonyl and hydrazine moieties, plays a crucial role in the molecule's pharmacological profile.

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] By measuring the absorption of infrared radiation, an FTIR spectrum is generated, which serves as a unique molecular "fingerprint."[1][2] Specific functional groups absorb infrared radiation at characteristic frequencies, allowing for their identification and the elucidation of molecular structure.[2][3] For researchers in drug development, FTIR provides a rapid and reliable method to confirm the synthesis of target hydrazone derivatives and to gain insights into their molecular architecture.

This guide will use benzaldehyde 4-nitrophenylhydrazone as a model compound to illustrate the principles and practice of FTIR analysis for hydrazone characterization.

Theoretical Background: Vibrational Frequencies and Molecular Structure

The energy of a molecular vibration, and thus the wavenumber (cm⁻¹) at which it absorbs infrared radiation, is determined by the bond strength and the masses of the bonded atoms. The C=N double bond is stronger than a C-N single bond and weaker than a C≡N triple bond, and its stretching vibration is typically observed in the 1690-1620 cm⁻¹ region of the infrared spectrum.[4][5][6]

The precise position of the C=N stretching frequency is sensitive to the electronic effects of neighboring substituents. Electron-withdrawing groups, such as the nitro group (-NO₂) in the 4-position of the phenylhydrazine ring, can influence the electron density of the C=N bond through resonance and inductive effects. This, in turn, affects the bond strength and its vibrational frequency. Similarly, the aromatic ring from the benzaldehyde moiety will also influence the electronic environment of the imine bond. Understanding these substituent effects is crucial for correlating spectral data with molecular structure and, ultimately, with biological activity.[7][8][9]

Experimental Protocol: From Sample to Spectrum

A successful FTIR analysis hinges on proper sample preparation to obtain a clear and interpretable spectrum.[10] For a solid sample like benzaldehyde 4-nitrophenylhydrazone, the KBr pellet method is a widely used and effective technique.

Materials and Equipment

-

Benzaldehyde 4-nitrophenylhydrazone (synthesis can be achieved through the condensation of benzaldehyde and 4-nitrophenylhydrazine)[11][12][13]

-

FTIR grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours to remove moisture.

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FTIR spectrometer (e.g., Thermo Nicolet AVATAR 330 FT-IR spectrometer)

-

Spatula and weighing paper

Step-by-Step KBr Pellet Preparation Protocol

-

Grind the Sample: Weigh approximately 1-2 mg of the benzaldehyde 4-nitrophenylhydrazone sample and place it in a clean, dry agate mortar. Grind the sample into a very fine powder.[10]

-

Mix with KBr: Add approximately 100-200 mg of dried KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100. Mix the sample and KBr thoroughly by grinding the mixture for another 1-2 minutes to ensure a homogenous distribution.[10]

-

Press the Pellet: Transfer the finely ground mixture into a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for about 2 minutes. This will form a transparent or semi-transparent pellet.[10]

-

Analyze the Pellet: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition

-

Background Spectrum: With the sample chamber empty, run a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[14]

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FTIR spectrum. The typical scanning range is 4000-400 cm⁻¹.[14]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Visualizing the Workflow

Figure 1: Experimental workflow for FTIR analysis using the KBr pellet method.

Spectral Analysis and Interpretation

The FTIR spectrum of benzaldehyde 4-nitrophenylhydrazone will exhibit several characteristic absorption bands corresponding to the various functional groups present in the molecule. The region above 1500 cm⁻¹ is particularly useful for identifying key functional groups.[2]

Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3500 - 3300 | ~3284 | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | ~3050 - 3100 | Medium to Weak |

| C=N (Imine) | Stretching | 1690 - 1620 | ~1618 | Medium to Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | ~1600 and ~1500 | Medium |

| NO₂ | Asymmetric Stretching | 1550 - 1500 | ~1510 | Strong |

| NO₂ | Symmetric Stretching | 1350 - 1300 | ~1330 | Strong |

| C-N | Stretching | 1350 - 1200 | ~1250 | Medium |

Note: Expected wavenumber ranges are from general literature, while observed values are based on published spectra of benzaldehyde 2,4-dinitrophenylhydrazone and similar compounds.[12][15]

Detailed Interpretation of the C=N Stretching Vibration